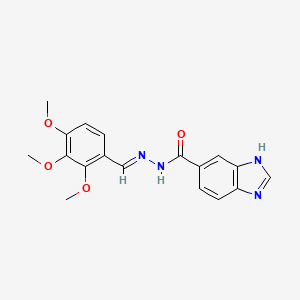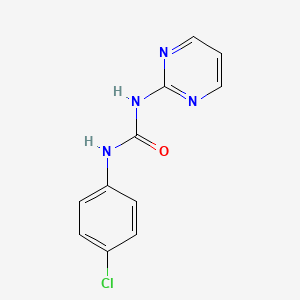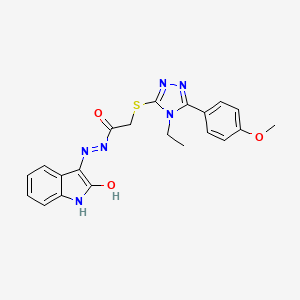
N'-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,3,4-Trimetoxibencilideno)-1H-bencimidazol-6-carbohidrazida es un compuesto químico conocido por sus diversas aplicaciones en la investigación científica. Este compuesto presenta un núcleo de benzimidazol unido a una porción de trimetoxibencilideno, lo que lo convierte en una molécula valiosa en diversos campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-(2,3,4-Trimetoxibencilideno)-1H-bencimidazol-6-carbohidrazida típicamente involucra la reacción de condensación entre 2,3,4-trimetoxibenzaldehído y 1H-bencimidazol-6-carbohidrazida. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol bajo condiciones de reflujo . La mezcla de reacción se enfría luego, y el producto se aísla por filtración y recristalización.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica la ampliación de la síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de solventes y las técnicas de purificación para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-(2,3,4-Trimetoxibencilideno)-1H-bencimidazol-6-carbohidrazida se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de benzimidazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o aldehídos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de benzimidazol sustituidos.
Aplicaciones Científicas De Investigación
N’-(2,3,4-Trimetoxibencilideno)-1H-bencimidazol-6-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de N’-(2,3,4-Trimetoxibencilideno)-1H-bencimidazol-6-carbohidrazida involucra su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe ciertas enzimas, como la acetilcolinesterasa, uniéndose al sitio activo y evitando el acceso del sustrato . Esta inhibición puede conducir a diversos efectos biológicos, incluidas las actividades antimicrobianas y anticancerígenas.
Comparación Con Compuestos Similares
Compuestos Similares
- N’-(2,3,4-Trimetoxibencilideno)-2-tiofenocarbohidrazida
- N’-(2,3,4-Trimetoxibencilideno)-2-pirazinocarbohidrazida
- N’-(2,3,4-Trimetoxibencilideno)-tetrahidro-1H-indazol-3-carbohidrazida
Singularidad
N’-(2,3,4-Trimetoxibencilideno)-1H-bencimidazol-6-carbohidrazida es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su porción de trimetoxibencilideno mejora su capacidad para interactuar con varios objetivos moleculares, lo que lo convierte en un compuesto versátil en la investigación y en posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-24-15-7-5-12(16(25-2)17(15)26-3)9-21-22-18(23)11-4-6-13-14(8-11)20-10-19-13/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-9+ |
Clave InChI |
IGSBHJWBAHMGLF-ZVBGSRNCSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC |
Solubilidad |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978508.png)


![N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11978531.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978537.png)
![2-(benzylsulfanyl)-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11978546.png)


![2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-5-(diethylamino)phenol](/img/structure/B11978557.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978573.png)

![ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978580.png)
![Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate](/img/structure/B11978587.png)
![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)
